1-ethyl-3-(2-methylbutyl)piperidine
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Overview
Description
1-Ethyl-3-(2-methylbutyl)piperidine is a member of the piperidine class of compounds. It is characterized by the substitution of ethyl and 2-methylbutyl groups at positions 1 and 3 of the piperidine ring, respectively . It has a molecular formula of C12H25N and a molecular weight of 183.33 g/mol .
Preparation Methods
The synthesis of 1-ethyl-3-(2-methylbutyl)piperidine involves several steps. One common method includes the alkylation of piperidine with ethyl and 2-methylbutyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the alkyl halides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-3-(2-methylbutyl)piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .
Scientific Research Applications
1-Ethyl-3-(2-methylbutyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3-(2-methylbutyl)piperidine involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a Bronsted base, accepting protons from acidic environments . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-Ethyl-3-(2-methylbutyl)piperidine can be compared with other piperidine derivatives, such as:
1-Methylpiperidine: A simpler derivative with a single methyl group at the nitrogen atom.
1-Ethylpiperidine: Similar to this compound but lacks the 2-methylbutyl group.
3-Methylpiperidine: Substituted at the 3-position with a methyl group instead of the 2-methylbutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
54985-88-5 |
---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
1-ethyl-3-(2-methylbutyl)piperidine |
InChI |
InChI=1S/C12H25N/c1-4-11(3)9-12-7-6-8-13(5-2)10-12/h11-12H,4-10H2,1-3H3 |
InChI Key |
DYZADDXQHPDPNW-UHFFFAOYSA-N |
SMILES |
CCC(C)CC1CCCN(C1)CC |
Canonical SMILES |
CCC(C)CC1CCCN(C1)CC |
Synonyms |
N-ethyl-3-(2-methylbutyl)piperidine stenusin stenusine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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